molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxole-4-carboxamide CAS No. 69151-39-9

Benzo[d][1,3]dioxole-4-carboxamide

Cat. No.: B1604996
CAS No.: 69151-39-9
M. Wt: 165.15 g/mol
InChI Key: UHJCPTUYASMZRC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxole-4-carboxamide: is an organic compound characterized by a benzodioxole ring fused with a carboxamide group

Biochemical Analysis

Biochemical Properties

Benzo[d][1,3]dioxole-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli . These interactions are essential for understanding the compound’s potential therapeutic effects.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, such as cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cells, this compound exhibits cytotoxic activity, reducing cell viability and inducing cell cycle arrest . This compound also influences cell signaling pathways, such as the cGAS-STING pathway, which plays a role in innate immunity and antitumor responses . Furthermore, this compound can modulate gene expression and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of specific enzymes, such as cytochrome P450, by binding to their active sites . Additionally, this compound can activate or inhibit signaling pathways, leading to alterations in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation of this compound can occur over time, potentially reducing its efficacy in long-term experiments . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Identifying the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways . Understanding these metabolic interactions is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it may interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it may influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxole-4-carboxamide typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with an amine source under controlled conditions. One common method involves the use of benzenesulfonylhydrazine and 4-methyl-benzenesulphonylhydrazine in the presence of solvents like acetone, ethyl acetate, and ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps like crystallization, filtration, and purification to obtain the compound in high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,3]dioxole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: Benzo[d][1,3]dioxole-4-amine.

    Substitution: Various halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Chemistry: Benzo[d][1,3]dioxole-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly against α-amylase, making them candidates for antidiabetic drugs .

Medicine: The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancers .

Industry: In the industrial sector, this compound is used in the development of sensors for detecting heavy metal ions like lead (Pb2+). These sensors are crucial for environmental monitoring and pollution control .

Comparison with Similar Compounds

  • Benzo[d][1,3]dioxole-5-carboxamide
  • Benzo[d][1,3]dioxole-6-carboxamide
  • Benzo[d][1,3]dioxole-4,7-dicarboxylic acid

Uniqueness: Benzo[d][1,3]dioxole-4-carboxamide stands out due to its specific substitution pattern on the benzodioxole ring, which imparts unique chemical reactivity and biological activity. Compared to its analogs, it has shown more potent enzyme inhibition and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,3-benzodioxole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJCPTUYASMZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988860
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69151-39-9
Record name 69151-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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